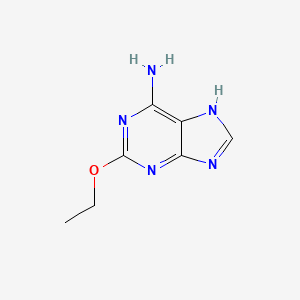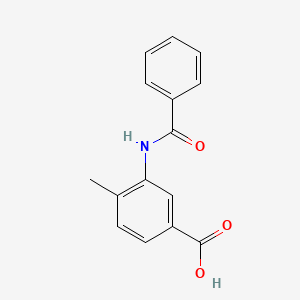![molecular formula C14H14ClN3OS B2556998 N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N'-[(4-methylphenyl)methylidene]acetohydrazide CAS No. 749902-35-0](/img/structure/B2556998.png)
N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N'-[(4-methylphenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N'-[(4-methylphenyl)methylidene]acetohydrazide is an organic compound characterized by its molecular structure, which includes a thiazole ring, a chloromethyl group, and a methylphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N'-[(4-methylphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Thiazole Ring: : Starting with a suitable precursor, such as thiourea, which undergoes cyclization to form the thiazole ring.
Introduction of Chloromethyl Group: : The chloromethyl group is incorporated through a chloromethylation reaction, which might involve reagents like formaldehyde and hydrochloric acid under controlled conditions.
Condensation Reaction: : The final step involves the condensation of the intermediate compound with 4-methylbenzaldehyde, facilitated by catalysts and appropriate reaction conditions to yield the desired acetohydrazide derivative.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized for yield and purity. This might involve:
Scaling up the reaction vessels.
Utilizing continuous flow reactors for enhanced control over reaction conditions.
Implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N'-[(4-methylphenyl)methylidene]acetohydrazide can participate in various types of chemical reactions:
Oxidation: : The compound may undergo oxidation reactions that alter the functional groups within the molecule, leading to products with increased oxygen content.
Reduction: : Reduction reactions can convert the compound into more reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, where specific atoms or groups in the compound are replaced by different atoms or groups.
Common Reagents and Conditions Used
Oxidizing Agents: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Reducing Agents: : Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution Reagents: : Halogenating agents or organic nucleophiles in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathways but can include hydroxylated derivatives, reduced hydrazide forms, or substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex molecules, potentially leading to the development of new materials or pharmaceuticals.
Biology
Biologically, the compound might exhibit properties that make it useful in studies related to enzyme inhibition or as a biochemical probe.
Medicine
In the medical field, it could be explored for its potential therapeutic effects, such as antimicrobial, anti-inflammatory, or anticancer properties, based on its molecular structure and reactivity.
Industry
Industrially, the compound might find applications in the development of specialty chemicals, agrochemicals, or as an additive in specific formulations.
Mecanismo De Acción
Molecular Targets and Pathways Involved
The mechanism by which N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N'-[(4-methylphenyl)methylidene]acetohydrazide exerts its effects can vary. It might interact with specific enzymes or receptors in biological systems, leading to inhibition or activation of biochemical pathways. The chloromethyl group can act as an alkylating agent, potentially modifying nucleophilic sites in biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
N-[4-(Methylthio)-1,3-thiazol-2-yl]-N'-[(4-methylphenyl)methylidene]acetohydrazide
N-[4-(Bromomethyl)-1,3-thiazol-2-yl]-N'-[(4-methylphenyl)methylidene]acetohydrazide
N-[4-(Fluoromethyl)-1,3-thiazol-2-yl]-N'-[(4-methylphenyl)methylidene]acetohydrazide
Uniqueness
N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N'-[(4-methylphenyl)methylidene]acetohydrazide is unique due to its specific functional groups and the presence of a chloromethyl group, which imparts distinct reactivity and potential biological activity compared to other similar compounds.
There you have it! Now you’re armed with a detailed understanding of this compound. Anything specific you'd like to delve deeper into?
Propiedades
IUPAC Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[(E)-(4-methylphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS/c1-10-3-5-12(6-4-10)8-16-18(11(2)19)14-17-13(7-15)9-20-14/h3-6,8-9H,7H2,1-2H3/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVCNCNVFPNTPB-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN(C2=NC(=CS2)CCl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N(C2=NC(=CS2)CCl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49674031 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[[(Z)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2556918.png)
![2-[5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]-1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE](/img/structure/B2556922.png)







![3-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2556934.png)
![1-(4-Chlorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2556935.png)
